molecular formula C21H23N3O2 B11030200 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B11030200
M. Wt: 349.4 g/mol
InChI Key: QYERPFIXVFUSFL-IBGZPJMESA-N
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Description

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being common .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrolidine-containing molecules. Examples include:

  • 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propan-1-one
  • 2-(1H-benzimidazol-2-yl)pyrrolidine
  • 3-(4-methoxyphenyl)pyrrolidine

Uniqueness

What sets 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H23N3O2/c1-26-16-11-8-15(9-12-16)10-13-20(25)24-14-4-7-19(24)21-22-17-5-2-3-6-18(17)23-21/h2-3,5-6,8-9,11-12,19H,4,7,10,13-14H2,1H3,(H,22,23)/t19-/m0/s1

InChI Key

QYERPFIXVFUSFL-IBGZPJMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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